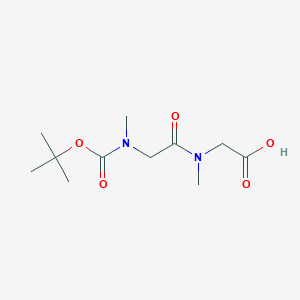

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Übersicht

Beschreibung

The compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” is a chemical compound with the molecular formula C9H17NO5 . It is often used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of this compound involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . Another method involves the use of monoprotected derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 219.23 g/mol . The InChI code for this compound is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.23 g/mol . It is characterized by the presence of functional groups such as carboxylic acid and amino groups, which can participate in various chemical reactions.Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

This compound is used as a precursor in the synthesis of various biologically active molecules. For instance, it can be transformed into derivatives that exhibit antimicrobial and antibacterial properties . These derivatives are crucial in the development of new medications and treatments for various diseases.

Amino Acid Protection

In peptide synthesis, protecting groups like the tert-butoxycarbonyl (Boc) group are essential. They prevent unwanted side reactions by protecting functional groups during the synthesis process. This compound, with its Boc group, is used to protect amino acids while synthesizing complex peptides .

Material Science

The compound finds applications in material science, particularly in the preparation of tissue scaffolding and drug delivery systems . Its derivatives can be polymerized to create polymers with specific functionalities, which are vital in biomedical engineering for creating structures that support tissue growth.

Synthetic Wool and Silk Substitutes

Due to its chemical structure, this compound can be used to synthesize wool and silk substitutes. These synthetic fibers are designed to mimic the properties of natural fibers and are used in various textiles .

Anticancer Research

Derivatives of this compound have been studied for their potential anticancer effects. By modifying its structure, researchers can create new compounds that may inhibit the growth of cancer cells or enhance the efficacy of existing cancer treatments .

Agricultural Applications

The tert-butoxycarbonyl group is also significant in the synthesis of compounds used in agriculture. These include fungicides, herbicides, and insecticides that protect crops from pests and diseases .

Wirkmechanismus

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in the protection of amino acids , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Compounds with a boc group are known to protect amino groups in biochemical reactions . The Boc group can be removed under acidic conditions, revealing the original amino group . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions.

Pharmacokinetics

Similar compounds with a boc group are known to be soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors such as pH could potentially influence the action, efficacy, and stability of this compound . For instance, the Boc group is typically removed under acidic conditions , so the compound’s activity could be influenced by the acidity of its environment.

Eigenschaften

IUPAC Name |

2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKYOLYXEKQWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)